Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is an organic compound characterized by its unique molecular structure, which includes a furan ring and various functional groups. This compound, with the CAS number 61222-85-3, is also known by its IUPAC name, 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate. It has garnered attention in both synthetic organic chemistry and medicinal research due to its potential applications and interesting chemical properties.
The compound can be synthesized through various chemical reactions involving precursors such as 4-methylfuranone. It is primarily produced in laboratory settings and may also be available through chemical suppliers for research purposes.
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate falls under the category of organic compounds, specifically as a dihydrofuran derivative. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate typically involves multi-step processes. A common synthetic route begins with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound.
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate features a furan ring fused with a butanedioate moiety. Its structural representation can be depicted using various notations:
Property | Data |
---|---|
Molecular Formula | C10H12O6 |
Molecular Weight | 228.20 g/mol |
InChI Key | OCUCWKDJXROTLW-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
The InChI and SMILES notations provide a way to represent the compound's structure digitally, facilitating computational studies and database searches.
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate can participate in several types of chemical reactions:
Common reagents involved in these reactions include:
Conditions such as controlled temperatures and pH levels are crucial for optimizing yields and purity during these transformations .
The mechanism of action for methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate involves interactions with specific molecular targets within biological systems. These interactions can lead to alterations in biochemical pathways, potentially influencing various physiological processes. The exact mechanisms are context-dependent and vary based on the application of the compound in research or therapeutic settings .
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in various chemical environments and applications .
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate has several scientific applications:
These applications highlight the compound's versatility and significance in both academic research and industrial contexts .
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0